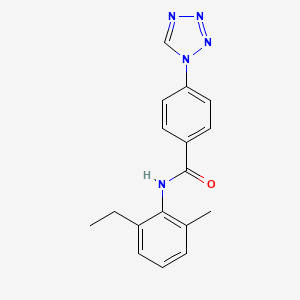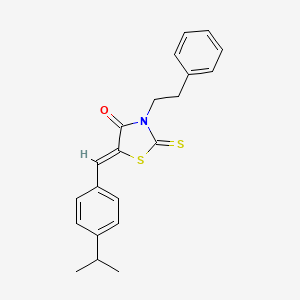
N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and related compounds involves multiple steps, including the heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride to afford acetyl derivatives, and the conversion of these derivatives into various functionalized compounds through different chemical reactions. Notable methods include the Dimroth rearrangements, leading to the synthesis of various derivatives, including v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali (Sutherland & Tennant, 1971).
Molecular Structure Analysis
The molecular structure and conformation of these compounds have been established through various analytical techniques, including 1H and 13C NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography. These studies reveal intricate details about the compound's molecular conformation and intermolecular interactions, such as hydrogen bonding, which stabilizes the molecular packing (Shen et al., 2013).
Chemical Reactions and Properties
The compound and its derivatives participate in a range of chemical reactions, showing remarkable versatility. This includes reactions with phenylhydrazines to synthesize 3H- or 3-methyltriazoles, and the preparation of triazole-3-carboxylic acids from anilines. Some of these compounds have shown significant anti-inflammatory activity, highlighting their potential for further pharmaceutical applications (Czollner et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the compound's behavior in various conditions. The crystal structure analyses offer a deep understanding of the molecular geometry and its implications on the physical properties of these compounds. For instance, the synthesis and crystal structure analysis of similar compounds provide valuable data on their structural configurations and potential applications in material science and pharmacology (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, stability under various conditions, and interaction with other chemicals, are fundamental for the development of potential applications. Studies on similar compounds have demonstrated a wide range of biological activities, including anti-inflammatory and antitumor properties, which are crucial for the development of new therapeutic agents (Abdel-Aziz et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
- The chemistry of polyazaheterocyclic compounds, including N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves Dimroth rearrangements and the synthesis of derivatives such as v-triazolo[4,5-d]pyrimidines. These processes are crucial for understanding the compound's behavior and potential applications in further chemical syntheses (Sutherland & Tennant, 1971).
- Synthesis methods for triazoles and their derivatives, including modifications at various positions, provide insights into the adaptability and utility of these compounds in producing pharmacologically active agents. Such synthetic strategies often explore the anti-inflammatory properties of these compounds (Czollner et al., 1990).
Biological Activity
- Certain derivatives, such as those structurally related to N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anti-inflammatory activity, showcasing the potential for these compounds in medicinal chemistry and drug development (Czollner et al., 1990).
Molecular Structure Analysis
- The investigation of the crystal structure of related compounds provides insights into their molecular conformation, intermolecular and intramolecular hydrogen bonding, and potential implications for their reactivity and interaction with biological targets (Arfan et al., 2008).
Novel Applications
- Research into the synthesis and application of variously substituted spiro[cyclopropane-1,4′-oxazoline]s and other derivatives underscores the versatility of N-(4-anilinophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide related compounds in organic chemistry and potential pharmaceutical applications (Dalai et al., 2008).
特性
IUPAC Name |
N-(4-anilinophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-21(25-26-27(16)20-10-6-3-7-11-20)22(28)24-19-14-12-18(13-15-19)23-17-8-4-2-5-9-17/h2-15,23H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSVJFTIAPCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)
![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)
![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

